L-745,870 Trihydrochloride

Catalog No.
S532249
CAS No.
866021-03-6
M.F
C18H22Cl4N4
M. Wt
436.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-745,870 Trihydrochloride

CAS Number

866021-03-6

Product Name

L-745,870 Trihydrochloride

IUPAC Name

3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine;trihydrochloride

Molecular Formula

C18H22Cl4N4

Molecular Weight

436.2 g/mol

InChI

InChI=1S/C18H19ClN4.3ClH/c19-15-3-5-16(6-4-15)23-10-8-22(9-11-23)13-14-12-21-18-17(14)2-1-7-20-18;;;/h1-7,12H,8-11,13H2,(H,20,21);3*1H

InChI Key

KJSOYZLYCFYXFC-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CNC3=C2C=CC=N3)C4=CC=C(C=C4)Cl.Cl.Cl.Cl

Synonyms

3-(4-[4-Chlorophenyl]piperazin-1-yl)-methyl-1H-pyrrolo[2,3-b]pyridine Trihydrochloride;

Canonical SMILES

C1CN(CCN1CC2=CNC3=C2C=CC=N3)C4=CC=C(C=C4)Cl.Cl.Cl.Cl

L-745,870 trihydrochloride is a chemical compound recognized for its role as a highly selective antagonist of the dopamine D4 receptor. Its chemical structure is identified as 3-(4-[4-Chlorophenyl]piperazin-1-yl)-methyl-1H-pyrrolo[2,3-b]pyridine trihydrochloride, with a molecular formula of C19H23ClN4·3HCl. The compound exhibits a high degree of purity, typically ≥99%, making it suitable for various research applications .

L-745,870 Trihydrochloride acts as a selective antagonist for the dopamine D4 receptor. Dopamine receptors are G protein-coupled receptors (GPCRs) found in the brain. When dopamine binds to the D4 receptor, it activates a signaling cascade that influences various neurological processes. L-745,870 Trihydrochloride binds to the D4 receptor without activating this cascade, effectively blocking the effects of dopamine [].

This specific action on the D4 receptor was hypothesized to be beneficial in treating schizophrenia, a condition associated with dopamine dysregulation. However, further research is needed to fully understand the role of D4 receptors in this complex disorder [].

L-745,870 Trihydrochloride is a highly potent and selective antagonist of the dopamine D4 receptor [, ]. This means it binds to the D4 receptor and prevents dopamine, a neurotransmitter, from binding and activating it. D4 receptors are present in various brain regions, including the limbic system and prefrontal cortex, which are involved in emotions, cognition, and reward processing [].

Selectivity

L-745,870 Trihydrochloride exhibits high selectivity for the D4 receptor compared to other dopamine receptor subtypes. Its Ki values (binding affinity) are:

  • D4: 0.51 nM []
  • D3: 2300 nM []
  • D2: 960 nM []

It also shows minimal interaction with other receptors like 5-HT2, D1, and D5 []. This selectivity is crucial for research as it allows scientists to study the specific role of the D4 receptor without significant interference from other dopamine signaling pathways.

Applications in Research:

  • Understanding D4 receptor function: L-745,870 Trihydrochloride helps researchers understand the physiological and pathological roles of the D4 receptor in various brain functions. By blocking D4 receptor activity, scientists can observe changes in behavior and physiology, providing insights into the receptor's contribution to processes like reward processing, cognition, and emotional regulation [, ].
  • Neurological and psychiatric disorders: Researchers are investigating the potential involvement of the D4 receptor in various neurological and psychiatric disorders, including schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction [, ]. L-745,870 Trihydrochloride can be used as a research tool to explore the D4 receptor's contribution to these conditions and develop potential therapeutic strategies targeting this receptor.
  • Drug discovery and development: The high selectivity of L-745,870 Trihydrochloride makes it a valuable tool for drug discovery efforts. By studying the effects of blocking the D4 receptor, researchers can identify potential drug targets for treating various disorders associated with D4 receptor dysfunction.
. Its mechanism involves binding to the D4 receptor and inhibiting its activation by endogenous ligands such as dopamine. The compound has demonstrated specific inhibition constants (Ki values) of 0.43 nM for the D4 receptor, significantly higher than its Ki values of 2300 nM and 960 nM for the D3 and D2 receptors, respectively .

L-745,870 trihydrochloride is noted for its potent biological activity as a dopamine D4 receptor antagonist. This selectivity allows it to influence various neurochemical pathways associated with psychiatric disorders. Studies have indicated that the compound can modulate behaviors linked to dopamine signaling, making it a subject of interest in research focused on conditions such as schizophrenia and attention deficit hyperactivity disorder .

The synthesis of L-745,870 trihydrochloride typically involves multi-step organic synthesis techniques. The process may include:

  • Formation of the core pyrrolopyridine structure: This step often involves cyclization reactions that construct the heterocyclic framework.
  • Introduction of the piperazine moiety: This is achieved through nucleophilic substitution reactions.
  • Chlorination: The introduction of chlorine atoms at specific positions on the phenyl ring enhances the compound's biological activity.
  • Salt formation: The final step involves converting the base form into its trihydrochloride salt to enhance solubility and stability.

These methods ensure that the final product maintains high potency and selectivity towards the dopamine D4 receptor .

L-745,870 trihydrochloride has several applications in pharmacological research:

  • Psychiatric Research: Its role as a D4 receptor antagonist makes it valuable in studying disorders like schizophrenia and drug addiction.
  • Neuroscience Studies: The compound aids in understanding dopamine's role in various neural pathways and behaviors.
  • Drug Development: L-745,870 serves as a lead compound for developing new therapeutics targeting dopamine receptors.

The unique properties of this compound facilitate its use in both in vitro and in vivo studies aimed at elucidating dopaminergic mechanisms .

Interaction studies involving L-745,870 trihydrochloride focus on its binding affinity and selectivity towards dopamine receptors. Research indicates that it selectively inhibits D4 receptor activity without significantly affecting D2 or D3 receptors. This specificity is crucial for minimizing side effects associated with broader dopamine receptor antagonism, which can lead to unwanted neurological effects .

Additionally, studies exploring drug-drug interactions have shown that L-745,870 can modulate the effects of other psychotropic medications, making it an important consideration in polypharmacy scenarios commonly seen in psychiatric treatment .

Several compounds exhibit structural or functional similarities to L-745,870 trihydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameStructure SimilarityPrimary ActivitySelectivity
L-750,667ModerateDopamine D4 receptor antagonistHigh
SB-277011AModerateDopamine D4 receptor antagonistHigh
PD168077HighDopamine D4 receptor antagonistModerate
A-412997ModerateDopamine D4 receptor antagonistHigh

L-745,870 stands out due to its exceptional selectivity for the D4 receptor compared to other similar compounds, which often exhibit broader activity across multiple dopamine receptor subtypes . This specificity enhances its potential therapeutic applications while reducing possible side effects associated with less selective antagonists.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

436.056907 g/mol

Monoisotopic Mass

434.059857 g/mol

Heavy Atom Count

26

UNII

8H9TSV2PSX

Dates

Modify: 2023-08-15

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